

# Application Notes: In Vitro Dose-Response Studies of Teriflunomide

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Compound of Interest		
Compound Name:	Teriflunomide	
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### Introduction

**Teriflunomide**, the active metabolite of leflunomide, is an oral immunomodulatory agent used in the treatment of relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway.[1] [2] This pathway is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes.[1] By inhibiting DHODH, **teriflunomide** exerts a cytostatic effect, arresting the cell cycle in the S phase without inducing widespread cell death.[1][3] In vitro studies have been crucial in elucidating this mechanism and exploring other potential effects of the drug.

### Mechanism of Action

Teriflunomide's effects in vitro can be categorized into two main types:

DHODH-Dependent Effects: The primary effects of teriflunomide are linked to its inhibition of DHODH. This leads to the depletion of the pyrimidine pool necessary for DNA and RNA synthesis in activated lymphocytes. A key characteristic of this mechanism is its reversibility by the addition of exogenous uridine, which can be utilized by cells through the alternative "salvage pathway" for pyrimidine synthesis, thus bypassing the DHODH-inhibited step.[1][3] This selective action spares resting or slowly dividing cells that rely on the salvage pathway.
 [3]



DHODH-Independent Effects: Several in vitro studies have revealed effects of teriflunomide that are not reversed by uridine supplementation, suggesting mechanisms independent of DHODH inhibition.[1] These include the decreased release of pro-inflammatory cytokines such as IL-6, IL-8, and monocyte chemotactic protein-1 (MCP-1) from activated monocytes.
 [1][4] At higher concentrations, teriflunomide may also inhibit other enzymes like protein tyrosine kinases and cyclooxygenase-2 (COX-2).[3][5]

### **Quantitative Data Summary**

The following tables summarize the dose-response data for **teriflunomide** from various in vitro studies.

Table 1: DHODH Enzyme Inhibition

Target	Source	IC50 Value	Reference(s)
Human DHODH	Recombinant	~1 µM	[5][6]
Human DHODH	Recombinant	307 nM	[5][7]
Human DHODH	Recombinant	130 nM	[8]

Table 2: Effects on Lymphocyte Proliferation



Cell Type	Stimulus	Effect	Concentration( s)	Reference(s)
Human PBMCs	Spontaneous (HAM/TSP)	38.3% inhibition	25 μΜ	[9]
Human PBMCs	Spontaneous (HAM/TSP)	65.8% inhibition	50 μΜ	[9]
Human PBMCs	Spontaneous (HAM/TSP)	90.7% inhibition	100 μΜ	[9]
Human CD8+ T cells	Spontaneous (HAM/TSP)	54.3% inhibition	25 μΜ	[9]
Human CD8+ T cells	Spontaneous (HAM/TSP)	84.9% inhibition	100 μΜ	[9]
Human CD4+ T cells	Spontaneous (HAM/TSP)	46.1% inhibition	25 μΜ	[9]
Human CD4+ T cells	Spontaneous (HAM/TSP)	73.2% inhibition	100 μΜ	[9]
Human T and B cells	Anti-CD3 (T cells), CpG (B cells)	Dose-dependent inhibition	Not specified	[1]

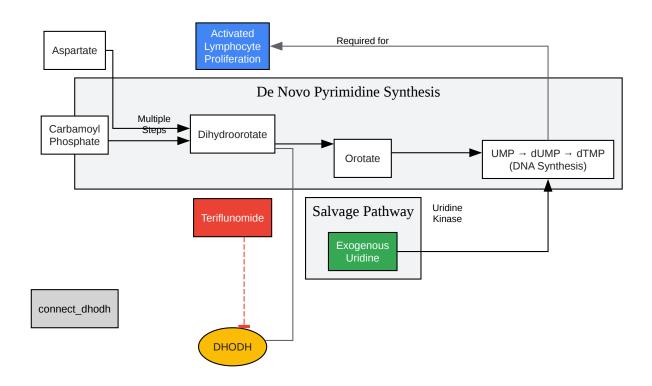
Table 3: Effects on Other Cell Types and Systems



Cell Type / System	Effect	Concentration(s)	Reference(s)
Primary Rat Microglia	~30% reduction in proliferation	5 μΜ	[10][11]
Primary Rat Microglia	No significant effect on proliferation	0.25 - 1 μΜ	[10][11]
Primary Rat Microglia	Slight increase in IL- 10 mRNA	5 μΜ	[10][11]
Triple Negative Breast Cancer Cells (MDA- MB-468)	IC50 for proliferation (96h)	31.36 μΜ	[12]
Triple Negative Breast Cancer Cells (BT549)	IC50 for proliferation (96h)	31.83 μΜ	[12]
Triple Negative Breast Cancer Cells (MDA- MB-231)	IC50 for proliferation (96h)	59.72 μΜ	[12]
Antiviral (SARS-CoV-2)	IC50	26.06 ± 4.32 μM	[7]
Antiviral (Influenza A)	IC50	35.02 ± 3.33 μM	[7]

## **Visualizations**

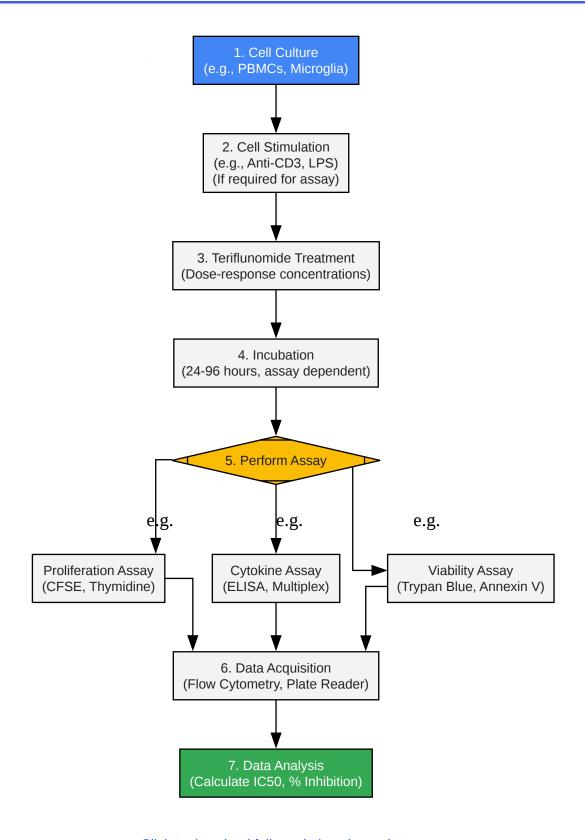




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Caption: Teriflunomide inhibits DHODH, blocking de novo pyrimidine synthesis.





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Caption: Workflow for in vitro dose-response analysis of **teriflunomide**.



# Experimental Protocols Protocol 1: T-Lymphocyte Proliferation Assay using CFSE

Objective: To quantify the dose-dependent inhibitory effect of **teriflunomide** on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin/Streptomycin
- CFSE dye (e.g., 5 mM stock in DMSO)
- T-cell stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies)
- Teriflunomide (stock solution in DMSO, e.g., 100 mM)
- Uridine (for rescue experiments)
- 96-well round-bottom culture plates
- FACS buffer (PBS + 2% FBS)
- · Flow cytometer

### Methodology:

- Cell Preparation and Staining:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Resuspend cells at 1x10<sup>7</sup> cells/mL in pre-warmed PBS.
  - Add CFSE to a final concentration of 1-5 μM. Mix immediately by vortexing.



- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
- Incubate on ice for 5 minutes.
- Wash cells three times with complete RPMI medium to remove excess CFSE.
- Resuspend cells at 1x10^6 cells/mL in complete RPMI medium.
- Plate Setup and Treatment:
  - Prepare serial dilutions of teriflunomide in complete RPMI medium (e.g., final concentrations ranging from 0.1 μM to 100 μM). Include a vehicle control (DMSO).
  - For rescue experiments, prepare parallel conditions with teriflunomide plus a final concentration of 100 μM uridine.
  - Plate 100 μL of CFSE-labeled cells (1x10<sup>5</sup> cells) per well in a 96-well plate.
  - Add 50 μL of the appropriate **teriflunomide** dilution or control solution to each well.
  - Add 50 μL of T-cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except for the unstimulated control.
  - Final volume in each well should be 200 μL.
- Incubation:
  - Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest cells from each well into FACS tubes.
  - Wash cells with FACS buffer.
  - Analyze cells on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter.



- Measure the CFSE fluorescence (e.g., in the FITC channel). Each cell division results in a halving of the CFSE signal, creating distinct peaks.
- Calculate the percentage of divided cells and the proliferation index for each condition.

# Protocol 2: Cytokine Release Assay from Activated Monocytes

Objective: To measure the effect of **teriflunomide** on the production of pro-inflammatory cytokines by monocytes within a PBMC culture.

### Materials:

- Human PBMCs
- Complete RPMI-1640 medium
- Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)
- Teriflunomide (stock solution in DMSO)
- 96-well flat-bottom culture plates
- ELISA or multiplex immunoassay kit for target cytokines (e.g., IL-6, IL-8, MCP-1)

### Methodology:

- Cell Plating:
  - Isolate PBMCs as described previously.
  - Resuspend cells at 2x10^6 cells/mL in complete RPMI medium.
  - $\circ$  Plate 100  $\mu$ L of the cell suspension (2x10^5 cells) per well in a 96-well plate.
- Treatment and Stimulation:
  - Prepare serial dilutions of teriflunomide.



- Add 50 μL of teriflunomide dilutions or vehicle control to the appropriate wells.
- Pre-incubate the cells with **teriflunomide** for 1-2 hours at 37°C.
- Prepare LPS stimulus to a working concentration of 400 ng/mL (for a final concentration of 100 ng/mL).
- $\circ$  Add 50  $\mu$ L of LPS stimulus to all wells except for the unstimulated control. Add 50  $\mu$ L of medium to the unstimulated wells.
- Final volume should be 200 μL.
- Incubation:
  - Incubate the plate for 18-24 hours at 37°C and 5% CO2.
- · Supernatant Collection and Analysis:
  - Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
  - $\circ$  Carefully collect 100-150  $\mu L$  of the supernatant from each well without disturbing the cell pellet.
  - Store supernatants at -80°C or analyze immediately.
  - Quantify the concentration of IL-6, IL-8, and MCP-1 in the supernatants using a validated ELISA or multiplex immunoassay, following the manufacturer's instructions.
  - Generate dose-response curves by plotting cytokine concentration against teriflunomide concentration.

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